molecular formula C4F10 B1679596 Perflubutane CAS No. 355-25-9

Perflubutane

Cat. No.: B1679596
CAS No.: 355-25-9
M. Wt: 238.03 g/mol
InChI Key: KAVGMUDTWQVPDF-UHFFFAOYSA-N
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Description

Perflubutane, also known as decafluorobutane, is a fluorocarbon compound with the chemical formula C₄F₁₀. It is a derivative of butane where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high stability and inertness, making it useful in various industrial and medical applications .

Scientific Research Applications

Perflubutane has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Perflubutane, also known as Decafluorobutane, is primarily utilized as a contrast agent in ultrasound imaging . It targets the liver and other organs, providing enhanced visualization that aids in the early detection and management of various diseases, including liver cancer .

Mode of Action

This compound works by enhancing the reflectivity of ultrasound waves, thereby improving the clarity and detail of the images produced . When administered intravenously, it forms microbubbles filled with this compound gas . These microbubbles circulate through the bloodstream and enhance the echogenicity of blood, meaning they can improve the contrast of ultrasound images . The microbubbles are small enough to pass through the capillaries but large enough to reflect ultrasound waves, making them highly effective for imaging purposes .

Biochemical Pathways

Its primary function is to enhance the contrast of ultrasound images, which is achieved by the formation of microbubbles that reflect ultrasound waves

Pharmacokinetics

This compound is administered intravenously, typically by a healthcare professional in a controlled clinical setting . The dosage and method of administration can vary depending on the specific diagnostic requirement and the patient’s condition . After administration, the microbubbles travel through the bloodstream and enhance the visibility of internal organs and structures during an ultrasound examination . The onset of action is almost immediate, allowing for quick and efficient imaging .

Result of Action

The improved contrast provided by this compound helps physicians to better visualize the vascular structures and tissue perfusion in real-time, which is crucial in diagnosing conditions such as liver tumors, where early and accurate detection can significantly impact patient outcomes .

Action Environment

This compound is highly stable and inert . If it is exposed to conditions of extreme heat from misuse, equipment failure, etc., toxic decomposition products including hydrogen fluoride can be produced . . Therefore, the environmental factors influencing the compound’s action, efficacy, and stability are primarily related to the conditions under which it is stored and administered.

Future Directions

Perflubutane has shown promise in the diagnosis of hepatocellular carcinoma (HCC). A systematic review and meta-analysis found that this compound contrast-enhanced ultrasonography (P-CEUS) in the diagnosis of HCC was more valuable than other imaging techniques . This suggests that this compound could play an important role in future diagnostic procedures.

Biochemical Analysis

Biochemical Properties

Perflubutane plays a significant role in biochemical reactions, particularly in its use as a contrast agent for ultrasound imaging. It interacts with various biomolecules, including proteins and enzymes, to enhance imaging quality. The compound’s high density and inert nature allow it to provide clear and detailed images of tissues and organs. This compound does not readily react with other biomolecules, making it a stable and reliable agent for diagnostic purposes .

Cellular Effects

This compound has been shown to influence cellular processes, particularly in the context of diagnostic imaging. It enhances the visualization of cellular structures and blood flow, aiding in the diagnosis of conditions such as liver diseases and cardiovascular disorders. The compound’s interaction with cell membranes and its ability to reflect ultrasound waves contribute to its effectiveness in imaging. This compound does not significantly alter cell signaling pathways, gene expression, or cellular metabolism, making it a safe option for clinical use .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to enhance ultrasound imaging through its physical properties. The compound’s high density and inert nature allow it to reflect ultrasound waves effectively, providing clear images of tissues and organs. This compound does not undergo significant chemical reactions within the body, maintaining its stability and effectiveness as a contrast agent. Its interaction with biomolecules is primarily physical rather than chemical, ensuring minimal interference with normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability over time, maintaining its effectiveness as a contrast agent. Studies have shown that the compound does not degrade significantly over extended periods, ensuring consistent imaging quality. Long-term effects on cellular function have not been observed, indicating that this compound remains stable and non-toxic in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively enhances imaging without causing adverse effects. At higher doses, some toxic effects have been observed, including mild inflammation and tissue irritation. These effects are generally reversible and do not pose significant risks to the overall health of the animals. Threshold effects have been identified, indicating the optimal dosage range for safe and effective use of this compound .

Metabolic Pathways

This compound is not significantly metabolized within the body, owing to its inert nature. The compound does not interact with metabolic enzymes or cofactors, and it does not participate in metabolic pathways. This lack of metabolism contributes to its stability and effectiveness as a contrast agent, as it remains unchanged and provides consistent imaging quality .

Transport and Distribution

This compound is transported and distributed within the body primarily through the bloodstream. It does not bind to specific transporters or binding proteins, allowing it to circulate freely and reach target tissues. The compound’s high density and inert nature facilitate its accumulation in areas of interest, enhancing imaging quality. This compound is eventually exhaled from the body, ensuring minimal long-term accumulation .

Subcellular Localization

This compound does not localize to specific subcellular compartments, as it primarily functions as a contrast agent in the extracellular space. Its inert nature and lack of interaction with cellular components ensure that it does not interfere with normal cellular functions. The compound’s effectiveness in imaging is due to its physical properties rather than its localization within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perflubutane can be synthesized through the fluorination of butane. One common method involves the reaction of butane with elemental fluorine under controlled conditions. The reaction is typically carried out in a fluorination reactor at low temperatures to prevent unwanted side reactions. The process can be represented as:

C4H10+10F2C4F10+10HF\text{C}_4\text{H}_{10} + 10\text{F}_2 \rightarrow \text{C}_4\text{F}_{10} + 10\text{HF} C4​H10​+10F2​→C4​F10​+10HF

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination reactors. The process involves the continuous feeding of butane and fluorine gas into the reactor, where the reaction takes place. The resulting this compound is then purified through distillation to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Perflubutane is highly inert due to the strong carbon-fluorine bonds, making it resistant to many chemical reactions. it can undergo certain reactions under specific conditions:

    Reduction: this compound can be reduced to form partially fluorinated butanes using strong reducing agents.

    Substitution: Under extreme conditions, some fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Reduction: Lithium aluminum hydride (LiAlH₄) can be used as a reducing agent.

    Substitution: Chlorine or bromine can be used for halogen exchange reactions.

Major Products Formed:

Comparison with Similar Compounds

    Perfluoropropane (C₃F₈): Another fluorocarbon with similar properties but a different molecular structure.

    Perfluorohexane (C₆F₁₄): A longer-chain fluorocarbon with higher boiling points and different applications.

    Perfluorooctane (C₈F₁₈): Used in similar applications but with different physical properties.

Uniqueness of Perflubutane: this compound is unique due to its specific molecular size and properties, making it particularly suitable for use as a contrast agent in ultrasound imaging. Its stability and inertness also make it valuable in industrial applications where reactivity needs to be minimized .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,4-decafluorobutane
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InChI

InChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14
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InChI Key

KAVGMUDTWQVPDF-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F
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Molecular Formula

C4F10
Record name Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro-
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DSSTOX Substance ID

DTXSID5059876
Record name Perfluorobutane
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Molecular Weight

238.03 g/mol
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Physical Description

Liquefied gas; [MSDSonline]
Record name Perfluorobutane
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Boiling Point

-2.1 °C
Record name Perfluorobutane
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Solubility

Soluble in benzene, chloroform
Record name Perfluorobutane
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Density

1.6484 g/cu cm at 25 °C
Record name Perfluorobutane
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Vapor Pressure

2.01X10+3 mm Hg at 25 °C
Record name Perfluorobutane
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Mechanism of Action

Perflubutane perfusion echocardiography has the potential to be a cost-effective and convenient alternative to nuclear perfusion imaging. Perflubutane is easy to use and echocardiographers in the clinical trials can be trained to use it after imaging only a few patients. Based on data from previous clinical trials, ultrasound enhanced with Perflubutane was able to image myocardial perfusion and obtain information that appears comparable to nuclear imaging. Acusphere's Phase 3 program is designed with the appropriate comparative standards to determine the value of Perflubutane perfusion echocardiography relative to nuclear perfusion imaging. These standards are coronary angiography, nuclear perfusion imaging, and patient outcome., Sonazoid is taken up by healthy Kupffer cells in the liver and spleen, but break down in high amplitude ultrasound imaging modes such as color Doppler imaging. The bubble rupture produces a transient pressure wave, which results in a characteristic mosaic color pattern from tissues containing the microbubbles (induced acoustic emission). Liver tumors without Kupffer cells will not display the mosaic pattern and can therefore be identified easily., ...It is proposed that the intestinal and hepatic lesions in rats and mice after a single intravenous injection of gas-carrier contrast agents are caused by a common mechanism: intravascular growth of gas-carrier agents in tissues with gas supersaturation, as occurs in the cecal wall of rats and mice. In this particular environment the growing gas bubbles cause ischemia and necrosis in the cecal and colonic wall and liver. This proposed mechanism of action is consistent with the absence of clinical reports indicative of intestinal and/or hepatic lesions in humans after administration of gas-carrier contrast agents.
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Color/Form

Colorless gas

CAS No.

355-25-9
Record name Perfluorobutane
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Melting Point

-129 °C
Record name Perfluorobutane
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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